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Compound of Interest

Compound Name:
2,6-Difluoro-4-

methoxybenzaldehyde

Cat. No.: B042782 Get Quote

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde: Structure, Synthesis,

and Applications

Executive Summary
2,6-Difluoro-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has

garnered significant attention as a versatile building block in organic synthesis. Its unique

substitution pattern—two ortho-fluorine atoms and a para-methoxy group—creates a distinct

electronic environment that modulates the reactivity of the aromatic ring and the aldehyde

moiety. This guide provides a comprehensive technical overview of its structure,

physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it

delves into its critical applications as a key intermediate in the development of pharmaceuticals,

agrochemicals, and advanced materials, offering field-proven insights for researchers,

scientists, and drug development professionals.

Introduction: The Strategic Importance of
Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern

medicinal chemistry and materials science.[1] Fluorine's high electronegativity, small van der

Waals radius, and the strength of the C-F bond can profoundly influence a molecule's

properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[2]
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2,6-Difluoro-4-methoxybenzaldehyde (DFMBA) exemplifies a strategically designed building

block. The two fluorine atoms flanking the aldehyde group exert a powerful inductive electron-

withdrawing effect (-I), which enhances the electrophilicity of the carbonyl carbon. Conversely,

the para-methoxy group provides a strong resonance electron-donating effect (+M). This "push-

pull" electronic configuration makes DFMBA a unique and valuable intermediate for

constructing complex molecular architectures.[3] This guide will explore the fundamental

chemistry and practical applications of this important reagent.

Molecular Structure and Physicochemical
Properties
The defining feature of DFMBA is its 1,2,3,5-tetrasubstituted benzene ring. The steric hindrance

and electronic effects of the ortho-fluorine atoms influence the conformation and reactivity of

the aldehyde group.

Property Value Source(s)

CAS Number 256417-10-4 [3]

Molecular Formula C₈H₆F₂O₂ [3]

Molecular Weight 172.13 g/mol [3]

Appearance Off-white to light yellow solid

Melting Point 73-77 °C

SMILES COc1cc(F)c(C=O)c(F)c1

InChIKey
ZYABCGOTMDPUDD-

UHFFFAOYSA-N
[4]

Spectroscopic Characterization: Confirming the
Structure
A multi-technique spectroscopic analysis is essential for unambiguous structure verification.

The expected data provides a fingerprint for the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehyde Proton (CHO): A singlet appearing far downfield, typically around δ 10.4 ppm.

Aromatic Protons (Ar-H): The two equivalent protons at the C3 and C5 positions would

appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

Methoxy Protons (OCH₃): A sharp singlet, typically around δ 3.9 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon (C=O): A signal in the range of δ 185-190 ppm, with its exact shift

influenced by the electronic environment.

Aromatic Carbons: Carbons directly bonded to fluorine (C2, C6) will show large one-bond

C-F coupling constants (¹JCF). The other aromatic carbons (C1, C3, C4, C5) will also

exhibit smaller couplings.

Methoxy Carbon (OCH₃): A signal around δ 56 ppm.[6]

IR (Infrared) Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300

cm⁻¹.

C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be observed at m/z 172.03, corresponding to the

molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition.[4]

Synthesis and Purification
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A robust and widely applicable method for synthesizing 2,6-disubstituted benzaldehydes is

through directed ortho-metalation of a suitable precursor, followed by formylation.

Causality Behind Experimental Choices
The synthesis of 2,6-Difluoro-4-methoxybenzaldehyde is strategically designed around the

principles of regiocontrol in aromatic substitution. The starting material, 3,5-difluoroanisole, has

acidic protons at the C2 and C6 positions, ortho to the methoxy group. The methoxy group is a

moderate directing group for lithiation. Using a strong, sterically hindered base like lithium

diisopropylamide (LDA) or a standard base like n-butyllithium (n-BuLi) allows for the selective

deprotonation at one of these ortho positions. The extremely low temperature (-75 °C) is critical

to maintain the stability of the highly reactive aryllithium intermediate and prevent unwanted

side reactions. N,N-Dimethylformamide (DMF) serves as an efficient electrophile, delivering the

formyl group (CHO) to the nucleophilic carbon of the aryllithium species.

Experimental Workflow: Synthesis via Directed ortho-
Metalation
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Start: 3,5-Difluoroanisole

Step 1: Lithiation
(n-BuLi or LDA, THF, -75°C)

Intermediate: Aryllithium Species

Step 2: Formylation
(DMF, -75°C)

Work-up & Purification
(Quench, Extraction, Recrystallization)

Product: 2,6-Difluoro-4-methoxybenzaldehyde

Click to download full resolution via product page

Caption: Synthesis workflow for 2,6-Difluoro-4-methoxybenzaldehyde.

Detailed Synthesis Protocol
This protocol is adapted from established procedures for similar substituted benzaldehydes.[5]

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add

anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Following this, add a

solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, ensuring the

internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1-2 hours.
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Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the

reaction mixture. Continue stirring at -75 °C for an additional 30 minutes.

Quenching and Work-up: Allow the reaction to slowly warm to 0 °C, then quench by the

careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric

acid.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether or ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), and concentrate in vacuo. The crude product is typically a solid that can be

purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to

yield the final product.[5]

Reactivity and Synthetic Utility
DFMBA is a versatile intermediate due to the reactivity of its aldehyde group, which is

enhanced by the flanking fluorine atoms. It serves as a precursor to a wide range of more

complex molecules.[3]

Key Reactions:
Condensation Reactions: Reacts with amines to form Schiff bases/imines, and with active

methylene compounds (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.

[7]

Oxidation: Can be oxidized to the corresponding 2,6-difluoro-4-methoxybenzoic acid using

standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: The aldehyde can be reduced to 2,6-difluoro-4-methoxybenzyl alcohol using

reducing agents such as sodium borohydride (NaBH₄).

Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard or

organolithium reagents) to form secondary alcohols.

Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.
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Caption: Key synthetic transformations of DFMBA.

Applications in Drug Discovery and Materials
Science
The unique electronic and steric properties of DFMBA make it a valuable starting material in

several high-value research areas.

Pharmaceutical Development: DFMBA is a key intermediate in the synthesis of novel

therapeutic agents, particularly those targeting neurological disorders.[3] The

difluoromethoxyaryl motif can enhance a drug candidate's ability to cross the blood-brain

barrier and can improve metabolic stability by blocking sites susceptible to oxidative

metabolism by cytochrome P450 enzymes.

Agrochemicals: It is used in the design of more effective and environmentally benign

pesticides and herbicides.[8] The fluorine atoms can increase the potency and selectivity of

the final active ingredient.

Material Science: The compound is applied in the development of advanced materials such

as polymers and coatings.[3][8] The presence of fluorine imparts desirable properties like

enhanced chemical stability, thermal resistance, and altered surface properties

(hydrophobicity).

Safety and Handling
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As with all laboratory chemicals, 2,6-Difluoro-4-methoxybenzaldehyde must be handled with

appropriate care in a well-ventilated area, preferably a chemical fume hood.

Hazard Information Details

GHS Pictogram GHS05 (Corrosion)

Signal Word Danger

Hazard Statements
H315 (Causes skin irritation), H318 (Causes

serious eye damage)

Precautionary Statements

P280 (Wear protective gloves/eye protection),

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing)

Data sourced from Sigma-Aldrich Safety Data

Sheet.

Conclusion
2,6-Difluoro-4-methoxybenzaldehyde is more than just a simple aromatic aldehyde; it is a

strategically designed synthetic building block. The interplay of its ortho-fluoro and para-

methoxy substituents creates a molecule with fine-tuned reactivity and desirable

physicochemical properties. Its utility in the synthesis of complex targets in pharmaceuticals,

agrochemicals, and materials science underscores its importance. This guide provides the

foundational knowledge for researchers to confidently handle, characterize, and utilize this

versatile compound in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042782#2-6-difluoro-4-methoxybenzaldehyde-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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